molecular formula C10H10F3NO3 B2832197 1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034246-85-8

1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2832197
CAS No.: 2034246-85-8
M. Wt: 249.189
InChI Key: OJIWOWPIFMXYCN-UHFFFAOYSA-N
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Description

1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an azetidine ring, and a trifluoroethoxy group

Scientific Research Applications

Future Directions

Future research could involve studying this compound’s properties in more detail, synthesizing it, and determining its potential uses. This could involve in vitro studies, in vivo studies, or computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multicomponent reactions (MCRs). One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the preparation of fully substituted furans .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of MCRs and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form azetidines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the azetidine ring yields azetidines .

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, while the azetidine ring can modulate biological activity. The trifluoroethoxy group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to its combination of a furan ring, an azetidine ring, and a trifluoroethoxy group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

furan-3-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-17-8-3-14(4-8)9(15)7-1-2-16-5-7/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIWOWPIFMXYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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